![molecular formula C10H6ClN3 B2963394 5-氯吡唑并[1,5-a]喹唑啉 CAS No. 1505396-81-5](/img/structure/B2963394.png)

5-氯吡唑并[1,5-a]喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

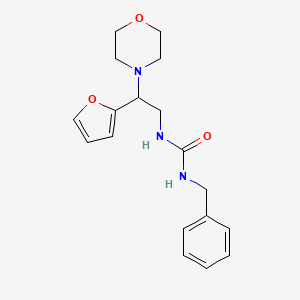

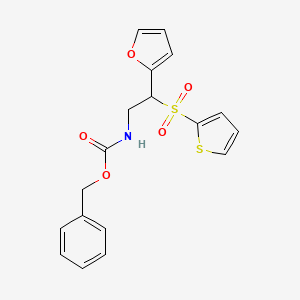

5-Chloropyrazolo[1,5-a]quinazoline is a chemical compound with the CAS Number: 1505396-81-5 . It has a molecular weight of 203.63 and its IUPAC name is 5-chloropyrazolo[1,5-a]quinazoline . The compound is in powder form .

Synthesis Analysis

The synthesis of new 8-chloropyrazolo[1,5-a]quinazoline derivatives has been reported . Molecular docking studies and the evaluation of the ‘Proximity Frequencies’ were performed on all the final compounds to predict their profile on the α1β2γ2-GABA A R subtype .Molecular Structure Analysis

The InChI code for 5-Chloropyrazolo[1,5-a]quinazoline is 1S/C10H6ClN3/c11-10-7-3-1-2-4-8(7)14-9(13-10)5-6-12-14/h1-6H . The InChI key is KWIZLLPTFZNCMK-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloropyrazolo[1,5-a]quinazoline are not mentioned in the search results, quinazoline derivatives have drawn attention in synthesis and bioactivities research .Physical And Chemical Properties Analysis

5-Chloropyrazolo[1,5-a]quinazoline is a powder with a melting point of 130-131°C . It is stored at a temperature of 4°C .科学研究应用

Anti-Inflammatory Activity

5-Chloropyrazolo[1,5-a]quinazoline compounds have been studied for their potential anti-inflammatory activity . Chronic inflammation contributes to a number of diseases, and controlling the inflammatory response is an important therapeutic goal . A library of 80 pyrazolo[1,5-a]quinazoline compounds and related derivatives were synthesized and screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1Blue monocytic cells . This study identified 13 compounds with anti-inflammatory activity .

GABAA Receptor Modulation

5-Chloropyrazolo[1,5-a]quinazoline derivatives have been synthesized and studied for their potential as GABAA receptor modulators . The neurotransmitter α-aminobutyric acid, GABA, interacts with two different types of receptors, GABA A and GABA B receptors (GABA A Rs, GABA B R), which belong to the heteropentameric Ligand Gated Ion Channel (LGCI) superfamily with Cys-loop topology and are responsible for fast neuronal inhibition . The effects of these compounds on the modulation of GABA A receptor function were evaluated through electrophysiological techniques on recombinant α1β2γ2L-GABA A receptors expressed in Xenopus laevis oocytes .

α-Glucosidase Inhibitory Activity

Quinazolinone and quinazoline derivatives, which include 5-Chloropyrazolo[1,5-a]quinazoline, have been studied for their α-glucosidase inhibitory activity . This activity is important because α-glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition can help manage blood sugar levels in people with diabetes .

作用机制

安全和危害

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

未来方向

As a continuation of studies in the GABA A receptor modulators field, the design and synthesis of new 8-chloropyrazolo[1,5-a]quinazoline derivatives have been reported . The matching between the virtual prediction and the electrophysiological tests makes the model a useful tool for the study of GABA A receptor modulators .

属性

IUPAC Name |

5-chloropyrazolo[1,5-a]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3/c11-10-7-3-1-2-4-8(7)14-9(13-10)5-6-12-14/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIZLLPTFZNCMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=CC=NN23)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloropyrazolo[1,5-a]quinazoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2963312.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2963317.png)

![2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2963319.png)

![4-chloro-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2963320.png)

![4-[(4-Chlorobenzyl)sulfanyl]-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinyl methyl ether](/img/structure/B2963323.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2963328.png)

![1,2-Bis[1-(2-methoxypropan-2-yl)pyrazol-4-yl]ethane-1,2-dione](/img/structure/B2963330.png)

![methyl 3-(methylcarbamoyl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2963331.png)